5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxy-3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-4-31-19-10-9-17(13-20(19)30-3)21(22-23(29)28-24(32-22)25-15(2)26-28)27-12-11-16-7-5-6-8-18(16)14-27/h5-10,13,21,29H,4,11-12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAJXXOHVUXYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies. It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer.
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket. The positioning of the carboxylate is critical, although it can be substituted by acid isosteres and amides.
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream pathways that this enzyme is involved in
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
The compound 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Dihydroisoquinoline moiety : Known for its diverse biological activities, including antitumor and neuroprotective effects.
- Thiazole and triazole rings : These heterocyclic structures often contribute to the bioactivity of compounds, influencing their interaction with biological targets.
Table 1: Structural Components
| Component | Description |
|---|---|
| Dihydroisoquinoline | Antitumor activity, neuroprotective effects |
| Ethoxy group | Enhances lipophilicity and bioavailability |
| Methoxy group | Potentially increases binding affinity |
| Thiazole | Involved in various biological activities |
| Triazole | Known for antimicrobial and anticancer properties |
Antitumor Activity
Recent studies have indicated that compounds incorporating the dihydroisoquinoline structure exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation in MV4:11 cells with a GI50 value of 38 nM, indicating potent activity against leukemia cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Protein Interactions : The compound acts as a WDR5 WIN-site inhibitor, disrupting protein-protein interactions essential for cancer cell survival.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, leading to apoptosis in sensitive cancer cell lines .
Case Studies
- Study on MV4:11 Cells
-
In Vivo Efficacy
- Objective : Assessment of in vivo efficacy in murine models.
- Findings : Preliminary results indicated tumor growth inhibition in xenograft models when treated with the compound, supporting its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests good oral bioavailability due to the presence of lipophilic groups (ethoxy and methoxy). Studies indicate that the compound maintains stability in metabolic assays, which is crucial for therapeutic applications .
Safety Profile
Toxicological assessments have shown that the compound possesses an excellent safety profile at therapeutic doses. No significant adverse effects were observed in preclinical trials, making it a promising candidate for further development .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : The inhibition of AKR1C3 has been linked to potential anticancer effects. By modulating metabolic pathways associated with tumor growth and survival, the compound may contribute to cancer therapy strategies.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of the isoquinoline structure can have neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory effects through its action on specific signaling pathways involved in inflammation .
Case Studies
Several studies have explored the therapeutic potential of compounds related to 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:
Study 1: Inhibition of AKR1C3 in Cancer Cells
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibits AKR1C3 in cancer cell lines, leading to reduced proliferation and increased apoptosis. This suggests its potential as an adjunct therapy in cancer treatment protocols .
Study 2: Neuroprotective Effects in Animal Models
In vivo studies utilizing animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation. These findings support its potential use in developing treatments for neurodegenerative disorders .
Study 3: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory diseases .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?
- Methodology :
- Step 1 : Condensation of diethyl oxalate with substituted ketones (e.g., 4-methoxyacetophenone) using sodium hydride in toluene to form β-keto esters.
- Step 2 : Cyclization with hydrazine hydrate at 80°C for 6 hours to generate pyrazole intermediates.
- Step 3 : Formation of the triazole-thiadiazole fused system via POCl₃-mediated coupling under reflux (70–80°C) .
- Characterization : ¹H NMR for proton environments, IR spectroscopy for functional groups, and HPLC for purity validation (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Answer :
- ¹H NMR : Assigns proton signals (e.g., methoxy groups at δ 3.8–4.1 ppm, aromatic protons at δ 6.7–7.3 ppm).
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can reaction yields be optimized during the final coupling steps?
- Methodology :
- Parameter Optimization : Vary POCl₃ concentration (1.5–2.0 eq) and temperature (60–80°C).
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.
- Purification : Recrystallize from DMF/ethanol (1:1) to enhance yield and purity .
Advanced Research Questions
Q. How can molecular docking guide the optimization of antifungal activity?
- Methodology :
- Target Selection : Dock against fungal CYP51 (14-α-demethylase, PDB:3LD6) to predict binding interactions.
- Software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å).
- Validation : Compare docking scores (ΔG < -8.0 kcal/mol) with in vitro MIC assays against Candida albicans .
Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?
- Answer :
- Docking Re-evaluation : Adjust protonation states of active-site residues (e.g., His310, Leu321) and solvation parameters.
- Mutagenesis Studies : Validate key interactions (e.g., hydrogen bonds with heme cofactor).
- Statistical Analysis : Apply Bland-Altman plots to assess systematic biases between computational and experimental IC₅₀ values .
Q. How to integrate computational reaction path searches into synthetic design?
- Methodology :
- ICReDD Framework : Combine quantum chemical calculations (Gaussian 16, DFT/B3LYP) with experimental feedback.
- Path Optimization : Identify low-energy intermediates (e.g., transition states < 25 kcal/mol) and validate via kinetic studies.
- Case Study : Reduced reaction steps from 8 to 4 in triazole-thiadiazole synthesis .
Q. What in vitro models are suitable for assessing enzyme inhibition mechanisms?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
